molecular formula C12H10BrNO3 B2954640 Methyl 6-bromo-4-methoxyquinoline-3-carboxylate CAS No. 1841096-87-4

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Cat. No.: B2954640
CAS No.: 1841096-87-4
M. Wt: 296.12
InChI Key: BUIXOCMHDRXXSF-UHFFFAOYSA-N
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Description

It is prepared by reacting 6-bromo-4-methoxyquinoline-3-carboxylic acid with sodium methoxide in anhydrous methanol under reflux conditions, yielding an 87% isolated product as a white solid . Key characterization data includes:

  • ¹H NMR (DMSO-d₆): δ 9.04 (s, 1H, Ar-H), 8.40 (d, J = 2.0 Hz, 1H, Ar-H), 8.02 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H), 7.99 (d, J = 9.0 Hz, 1H, Ar-H), 4.10 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃) .
  • ESI-MS: m/z = 296 [M + H]⁺ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-4-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXOCMHDRXXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841096-87-4
Record name methyl 6-bromo-4-methoxyquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate typically involves the following steps:

    Methoxylation: The methoxy group can be introduced at the 4th position through a nucleophilic substitution reaction using sodium methoxide or potassium methoxide in methanol.

    Esterification: The carboxylate ester group at the 3rd position can be formed by esterification of the corresponding carboxylic acid using methanol and a catalytic amount of sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 6-hydroxyquinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, forming various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 6-Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.

    Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds with diverse functionalities.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The carboxylate ester group may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

  • Substituents : Bromo (C6), methoxy (C4), methyl ester (C3).
  • Key Properties : Moderate polarity due to methoxy and ester groups; used in kinase inhibitor synthesis .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

  • Substituents : Bromo (C8), hydroxy (C4), ethyl ester (C3).
  • Key Differences : The hydroxy group at C4 enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to methoxy-containing analogs. Market reports highlight its use in agrochemicals and pharmaceuticals .

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3)

  • Substituents : Bromo (C6), chloro (C4), methoxy (C7), ethyl ester (C3).
  • This compound is cited in patents for antimicrobial applications .

Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)

  • Substituents : Chloro (C4), methyl (C6), trifluoromethyl (C2), methyl ester (C3).
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and bioactivity. Such derivatives are explored in antiviral research .

Physicochemical Properties

  • This compound: Molecular weight 295.15 g/mol, logP ~3.0 (estimated), stable under ambient conditions .
  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Higher water solubility due to hydroxy group; melting point 158–160°C (reported in market analyses) .
  • Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: Molecular weight 344.59 g/mol; chloro substitution increases density (1.6–1.8 g/cm³ estimated) .

Biological Activity

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (MBMQC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by various research findings.

Synthesis of this compound

The synthesis of MBMQC typically involves the bromination of 4-methoxyquinoline derivatives followed by carboxylation. The compound can be synthesized through several methods, including the use of sodium hydroxide in a round-bottom flask, which facilitates the formation of the desired quinoline structure .

Anticancer Properties

MBMQC has shown promising anticancer activity in various studies. It exhibits moderate to potent inhibitory effects against several cancer cell lines. For instance, in a study evaluating PI3K/mTOR dual inhibition, MBMQC derivatives demonstrated significant anti-proliferative activities against prostate cancer cells (PC-3) and colorectal cancer cells (HCT116) with IC50 values ranging from 0.42 to 1.6 μM, indicating its potential as an effective anticancer agent .

Table 1: Anti-Proliferative Activity of MBMQC Derivatives

CompoundIC50 (nM) - PI3KαIC50 (nM) - mTORIC50 (μM) - PC3IC50 (μM) - HCT116
58.61163.414.46
101.08.90.901.16
15a 1.6 1.8 0.42 1.35

Antimycobacterial Activity

Recent studies have also highlighted the activity of MBMQC derivatives against Mycobacterium tuberculosis (Mtb). The compound is part of a class of arylated quinoline carboxylic acids that have shown significant efficacy against both replicating and non-replicating forms of Mtb, with some derivatives exhibiting low MIC values in high-throughput assays .

Table 2: Antimycobacterial Activity

CompoundMIC (μg/mL) - Replicating MtbMIC (μg/mL) - Non-replicating Mtb
7a >16Retained activity
7m >16Retained activity

The biological activity of MBMQC is believed to be linked to its ability to interfere with key cellular pathways. Studies suggest that compounds like MBMQC may induce reactive oxygen species (ROS) generation, leading to cytotoxicity in cancer cells . Furthermore, the inhibition of DNA gyrase has been proposed as a mechanism for its antimycobacterial properties, disrupting bacterial DNA replication and transcription .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of MBMQC and its derivatives:

  • Anticancer Study : A recent study reported that MBMQC derivatives showed enhanced activity against multidrug-resistant cancer cell lines, suggesting their potential role in overcoming drug resistance mechanisms associated with P-glycoprotein .
  • Antimycobacterial Study : Another investigation into arylated quinolines revealed that specific modifications at the C-6 position significantly increased their inhibitory activity against Mtb, highlighting the importance of structural optimization for enhancing biological efficacy .

Q & A

Q. What are the methodological challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :
  • Heat Management : Use flow chemistry to control exotherms during bromination.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor esterification in real time .

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